6-(Tert-butoxy)hexan-1-amine
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Overview
Description
6-(Tert-butoxy)hexan-1-amine is an organic compound with the molecular formula C10H23NO. It is a primary amine with a tert-butoxy group attached to the sixth carbon of a hexane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)hexan-1-amine typically involves the reaction of 6-bromohexan-1-amine with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted hexan-1-amines.
Scientific Research Applications
6-(Tert-butoxy)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 6-(tert-butoxy)hexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the amine group can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Tert-butoxy)hexan-2-amine
- 6-(Tert-butoxy)hexan-3-amine
- 6-(Tert-butoxy)hexan-4-amine
Uniqueness
6-(Tert-butoxy)hexan-1-amine is unique due to the position of the tert-butoxy group and the primary amine functionality. This specific arrangement imparts distinct reactivity and properties compared to its isomers. The primary amine group at the terminal position allows for selective reactions and modifications, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H23NO |
---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]hexan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9,11H2,1-3H3 |
InChI Key |
KILVKPUQTVGKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCN |
Origin of Product |
United States |
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